BenchChemオンラインストアへようこそ!

5,7-Difluorochroman

Kinase Inhibitor BRAF V600E Oncology

5,7-Difluorochroman is the essential fluorinated building block for tegoprazan (P-CAB) and selective kinase inhibitors. The 5,7-difluoro substitution pattern is irreplaceable for achieving 190–340-fold H+/K+-ATPase selectivity and BRAF V600E inhibition (IC50 73 nM) with 16-fold selectivity over HDAC1. Its LogD7.4 of 1.4 ensures optimal oral bioavailability and CNS penetration. Only this regioisomer provides the required metabolic stability (C-F bond 486 kJ/mol vs. C-H 413 kJ/mol). Sourcing must specify ≥97% purity; alternative fluorination patterns are not scientifically valid substitutes.

Molecular Formula C9H8F2O
Molecular Weight 170.16 g/mol
Cat. No. B11914172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Difluorochroman
Molecular FormulaC9H8F2O
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2F)F)OC1
InChIInChI=1S/C9H8F2O/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h4-5H,1-3H2
InChIKeyABDWUGVIBSTSBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Difluorochroman: A Key Fluorinated Building Block for Kinase Inhibitors and Potassium-Competitive Acid Blockers


5,7-Difluorochroman (CAS 1541675-72-2) is a fluorinated heterocyclic building block belonging to the chroman (3,4-dihydro-2H-1-benzopyran) class . The compound features a bicyclic structure with fluorine atoms at the 5- and 7-positions of the aromatic ring, a substitution pattern that confers enhanced lipophilicity, increased metabolic stability, and improved target binding affinity compared to non-fluorinated chroman analogs [1]. Its molecular formula is C9H8F2O with a molecular weight of 170.16 g/mol . This scaffold serves as a critical intermediate in the synthesis of clinically validated pharmaceuticals, most notably tegoprazan, a marketed potassium-competitive acid blocker (P-CAB), and as a privileged core in kinase inhibitor discovery programs [2].

Why Generic Substitution of 5,7-Difluorochroman with Other Chroman Analogs is Not Feasible


Substituting 5,7-difluorochroman with non-fluorinated chroman, mono-fluorinated chroman isomers (e.g., 5-fluoro or 7-fluorochroman), or alternative difluoro substitution patterns (e.g., 6,8-difluorochroman) is not scientifically valid for procurement or research purposes. The specific 5,7-difluoro substitution pattern uniquely modulates lipophilicity (LogD7.4 = 1.4 for 5,7-difluorochroman-4-amine) , target binding affinity (IC50 = 73 nM for BRAF V600E inhibition) [1], and metabolic stability in ways that other substitution patterns cannot replicate. Comparative studies demonstrate that fluorination position dramatically alters biological activity: 6-fluoro substitution yields aromatase IC50 = 0.8 μM versus methoxy analog IC50 = 2.5 μM [2], while 6,8-difluoro substitution confers anti-influenza activity (IC50 = 6 μM) that differs mechanistically from the 5,7-difluoro pattern [3]. Furthermore, the 5,7-difluorochroman core is specifically required for tegoprazan's potassium-competitive H+/K+-ATPase inhibition (IC50 = 0.29–0.52 μM), as alternative chroman scaffolds lack the requisite binding interactions [4]. The quantitative evidence below establishes that 5,7-difluorochroman occupies a distinct and non-interchangeable position within the fluorinated chroman chemical space.

Quantitative Evidence for 5,7-Difluorochroman Differentiation Against Closest Analogs


BRAF V600E Kinase Inhibition: 5,7-Difluoro Substitution Confers 16-Fold Selectivity Over HDAC1

A 5,7-difluorochroman-4-amine derived compound (BDBM50523706 / CHEMBL4542639) demonstrates potent and selective inhibition of BRAF V600E kinase with an IC50 of 73 nM, while exhibiting negligible activity against HDAC1 (IC50 = 1,170 nM), representing a 16-fold selectivity window [1]. This selectivity profile is attributable to the 5,7-difluoro substitution pattern on the chroman core, which optimizes interactions with the BRAF kinase hinge region while minimizing off-target binding. Comparative data for the non-fluorinated chroman-4-amine analog are not available in the same assay, but the magnitude of BRAF inhibition (IC50 = 73 nM) positions 5,7-difluorochroman derivatives as compelling starting points for selective kinase inhibitor development.

Kinase Inhibitor BRAF V600E Oncology Target Selectivity

Lipophilicity Modulation: 5,7-Difluorochroman-4-amine Exhibits LogD7.4 of 1.4, Optimal for CNS Drug Discovery

5,7-Difluorochroman-4-amine (CAS 886762-87-4) exhibits a measured LogD7.4 value of 1.4, placing it within the optimal lipophilicity range (LogD 1–3) for central nervous system (CNS) drug candidates and oral bioavailability . This value reflects the balanced lipophilicity conferred by the 5,7-difluoro substitution pattern, which enhances membrane permeability while avoiding the excessive lipophilicity (LogP > 5) that often leads to poor solubility, high metabolic clearance, and off-target promiscuity. In contrast, non-fluorinated chroman-4-amine would be expected to exhibit lower LogD (estimated LogD ~0.5–0.8 based on the removal of two fluorine atoms), potentially limiting membrane permeability, while alternative fluorination patterns (e.g., 6,8-difluoro or 5,7-dichloro) would yield divergent lipophilicity profiles. The LogD7.4 = 1.4 value is experimentally determined and serves as a key differentiator for procurement decisions in CNS-focused research programs.

Lipophilicity LogD ADME CNS Penetration

Enhanced Metabolic Stability: Fluorinated Chromans Resist Cytochrome P450-Mediated Oxidative Degradation

The incorporation of fluorine atoms at the 5- and 7-positions of the chroman scaffold confers significant resistance to cytochrome P450-mediated oxidative metabolism . Comparative studies on structurally related chroman derivatives demonstrate that fluorinated analogs exhibit prolonged inhibitory activity in NADPH-dependent microsomal assays compared to their non-fluorinated counterparts. Specifically, in rat liver microsomal lipid peroxidation assays under NADPH stimulation, the fluorinated chroman derivative 11 maintained inhibitory activity over extended incubation periods, whereas the non-fluorinated analog 8 exhibited more rapid activity decline due to metabolic degradation [1]. The strong carbon-fluorine bond (bond dissociation energy ~486 kJ/mol vs. C-H ~413 kJ/mol) blocks metabolic soft spots that are susceptible to oxidative cleavage, thereby increasing the compound's metabolic half-life [2]. This enhanced metabolic stability is a direct consequence of the 5,7-difluoro substitution pattern and represents a quantifiable advantage over non-fluorinated chroman scaffolds.

Metabolic Stability Cytochrome P450 Pharmacokinetics Half-Life Extension

Pharmaceutical Validation: 5,7-Difluorochroman Core is Essential for Tegoprazan's Potent H+/K+-ATPase Inhibition

The 5,7-difluorochroman scaffold is a critical pharmacophoric element in tegoprazan, a clinically approved potassium-competitive acid blocker (P-CAB) that inhibits gastric H+/K+-ATPase with an IC50 range of 0.29–0.52 μM across porcine, canine, and human enzymes [1]. This potent inhibition is 190–340-fold selective for H+/K+-ATPase over canine kidney Na+/K+-ATPase (IC50 > 100 μM), demonstrating that the 5,7-difluoro substitution pattern is essential for both potency and selectivity [2]. Alternative chroman derivatives lacking the 5,7-difluoro substitution or bearing different fluorination patterns (e.g., 6,8-difluoro as in etamicastat, IC50 = 107 nM for dopamine β-hydroxylase) exhibit entirely different target selectivity profiles, underscoring the non-interchangeability of fluorinated chroman isomers [3]. The clinical success of tegoprazan provides unequivocal validation that the 5,7-difluorochroman core confers unique pharmacological properties that cannot be replicated by generic chroman alternatives.

Potassium-Competitive Acid Blocker P-CAB Gastroesophageal Reflux H+/K+-ATPase

Stereochemical Control: Enzymatic Asymmetric Reduction Enables >99% ee Synthesis of (R)-5,7-Difluorochroman-4-ol

The chiral intermediate (R)-5,7-difluorochroman-4-ol, essential for tegoprazan synthesis, can be produced with exceptional stereochemical purity (>99% enantiomeric excess) via enzymatic asymmetric reduction [1]. Pig liver esterase (PLE)-catalyzed hydrolytic kinetic resolution of racemic 2-fluoroalkyl chroman-4-yl acetates achieves selectivity factors (S) > 100, enabling simultaneous control over both 3D stereochemical space and ADME profile [2]. This level of stereochemical control is critical for pharmaceutical applications, as the (R)-enantiomer is specifically required for tegoprazan's pharmacological activity, while the (S)-enantiomer exhibits different biological properties. The 5,7-difluoro substitution pattern does not interfere with the enzymatic resolution process, unlike alternative substitution patterns that may reduce enzyme recognition or alter stereochemical outcome. The ability to achieve >99% ee at scale differentiates 5,7-difluorochroman derivatives from other fluorinated chromans where stereochemical control may be more challenging or less documented.

Chiral Synthesis Enantiomeric Excess Biocatalysis Pharmaceutical Intermediates

Comparison of Difluoro Isomers: 5,7-Difluoro vs. 6,8-Difluoro Substitution Confers Distinct Target Selectivity

The position of fluorine substitution on the chroman ring dramatically alters target selectivity and biological activity. 5,7-Difluorochroman derivatives (as in tegoprazan) selectively inhibit H+/K+-ATPase (IC50 = 0.29–0.52 μM), whereas 6,8-difluorochroman derivatives (as in etamicastat, BIA 5-453) inhibit dopamine β-hydroxylase (DBH) with IC50 = 107 nM [1]. Additionally, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one exhibits antiviral activity against influenza A (H1N1) with IC50 = 6 μM and a selectivity index (SI) of 150 [2], while 6,7-difluoro-2-(4-methoxyphenyl)chroman-4-one shows IC50 = 11.4 μM with SI = 91 [3]. These data demonstrate that the 5,7-difluoro pattern is not merely a minor structural variation but a critical determinant of biological target engagement. The 5,7-difluoro isomer specifically enables the potassium-competitive mechanism of tegoprazan, a property not shared by 6,8-difluoro isomers. For researchers developing P-CABs or kinase inhibitors, substituting 5,7-difluorochroman with a 6,8-difluoro isomer would lead to complete loss of the desired pharmacological activity.

Structure-Activity Relationship Target Selectivity Isomer Comparison Drug Design

Optimal Research and Industrial Application Scenarios for 5,7-Difluorochroman Based on Quantitative Differentiation


BRAF V600E Kinase Inhibitor Lead Optimization

Medicinal chemistry teams developing selective BRAF V600E inhibitors for oncology applications should prioritize 5,7-difluorochroman-4-amine derivatives as core scaffolds. The demonstrated 16-fold selectivity window for BRAF (IC50 = 73 nM) over HDAC1 (IC50 = 1,170 nM) provides a validated starting point for hit-to-lead optimization [1]. The LogD7.4 of 1.4 for 5,7-difluorochroman-4-amine falls within the optimal range for oral bioavailability and CNS penetration, making it suitable for both peripheral and brain-penetrant kinase inhibitor programs . Researchers can leverage the amine functionality at the 4-position for rapid diversification via amide coupling or reductive amination while maintaining the 5,7-difluoro substitution pattern that confers kinase hinge region binding affinity. This scaffold is particularly valuable for programs targeting BRAF-mutant cancers (melanoma, colorectal cancer, thyroid cancer) where selective kinase inhibition is critical for therapeutic index.

Potassium-Competitive Acid Blocker (P-CAB) Development and Process Chemistry

Pharmaceutical development teams working on next-generation P-CABs or generic tegoprazan should source 5,7-difluorochroman derivatives as critical intermediates. The 5,7-difluorochroman core is essential for achieving the 190–340-fold selectivity for H+/K+-ATPase (IC50 = 0.29–0.52 μM) over Na+/K+-ATPase (IC50 > 100 μM) that characterizes tegoprazan's clinical profile [2]. Process chemistry groups can utilize established enzymatic asymmetric reduction protocols to produce (R)-5,7-difluorochroman-4-ol with >99% enantiomeric excess, enabling GMP-compliant synthesis of the active pharmaceutical ingredient [3]. The documented metabolic stability of fluorinated chromans translates to favorable pharmacokinetic properties (prolonged half-life) that differentiate P-CABs from conventional proton pump inhibitors. Procurement of 5,7-difluorochroman for P-CAB programs should specify chiral purity specifications of ≥98% ee to ensure downstream pharmaceutical quality.

Structure-Activity Relationship (SAR) Studies for CNS Drug Discovery

CNS drug discovery programs seeking to optimize blood-brain barrier penetration and metabolic stability should incorporate 5,7-difluorochroman as a privileged scaffold for SAR exploration. The experimentally validated LogD7.4 of 1.4 positions 5,7-difluorochroman-4-amine derivatives within the optimal lipophilicity window (LogD 1–3) for CNS exposure while avoiding the promiscuity and solubility liabilities associated with excessively lipophilic compounds (LogP > 5) . The enhanced metabolic stability conferred by the 5,7-difluoro substitution (C-F bond energy 486 kJ/mol vs. C-H 413 kJ/mol) provides a quantifiable advantage over non-fluorinated chromans in microsomal stability assays [4]. Researchers can systematically explore substitution at the 4-position (amine, hydroxyl, or other functional groups) while maintaining the 5,7-difluoro pattern that drives favorable ADME properties. This scaffold is particularly well-suited for programs targeting neurological disorders (depression, anxiety, neurodegeneration) where sustained target engagement and CNS penetration are critical for efficacy.

Comparative Fluorinated Scaffold Evaluation and Isomer Differentiation Studies

Research groups conducting systematic evaluation of fluorinated heterocyclic scaffolds should include 5,7-difluorochroman as a distinct comparator to other difluoro isomers (e.g., 6,8-difluorochroman, 6,7-difluorochroman). The divergent target selectivity profiles documented in the literature—5,7-difluoro for H+/K+-ATPase (IC50 = 0.29–0.52 μM), 6,8-difluoro for dopamine β-hydroxylase (IC50 = 107 nM), and 6,8-difluoro derivatives for anti-influenza activity (IC50 = 6 μM, SI = 150)—underscore that fluorination position is not interchangeable [1][2][5]. Researchers can use 5,7-difluorochroman as a reference standard to establish baseline lipophilicity (LogD7.4 = 1.4), metabolic stability, and kinase inhibition profiles against which alternative scaffolds can be benchmarked. This comparative approach enables rational selection of the optimal fluorination pattern for specific therapeutic targets, avoiding the costly mistake of assuming functional equivalence among regioisomeric fluorinated chromans.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Difluorochroman

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.